molecular formula C23H21FN2O3S B6563490 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluoro-3-methylbenzene-1-sulfonamide CAS No. 946221-27-8

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluoro-3-methylbenzene-1-sulfonamide

Cat. No.: B6563490
CAS No.: 946221-27-8
M. Wt: 424.5 g/mol
InChI Key: GEHNQEBHRFROKO-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluoro-3-methylbenzene-1-sulfonamide is a complex organic compound belonging to the class of sulfonamide derivatives. This compound features a quinoline core, which is a heterocyclic aromatic organic compound with significant biological and pharmaceutical relevance.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of large reactors and continuous flow processes to maintain efficiency and safety. The choice of solvents, catalysts, and reaction conditions would be optimized to maximize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Formation of reduced quinoline derivatives.

  • Substitution: Formation of various substituted quinolines depending on the nucleophile used.

Scientific Research Applications

This compound has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

  • Biology: It can be used as a probe to study biological systems, particularly in understanding enzyme-substrate interactions.

  • Medicine: Its derivatives are explored for potential therapeutic applications, including anti-inflammatory and antimicrobial properties.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

This compound is unique due to its specific structural features, such as the presence of the benzoyl group and the sulfonamide moiety. Similar compounds include other quinoline derivatives and sulfonamide-based drugs. These compounds share some similarities in their chemical structure and biological activity but differ in their specific substituents and functional groups.

Comparison with Similar Compounds

  • Quinoline derivatives

  • Sulfonamide-based drugs

  • Other benzoyl-containing compounds

This comprehensive overview provides a detailed understanding of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluoro-3-methylbenzene-1-sulfonamide, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O3S/c1-16-14-20(11-12-21(16)24)30(28,29)25-19-10-9-17-8-5-13-26(22(17)15-19)23(27)18-6-3-2-4-7-18/h2-4,6-7,9-12,14-15,25H,5,8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHNQEBHRFROKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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